

An In-depth Technical Guide to Glycine, N-(ethoxycarbonyl)- (CAS: 4596-51-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological relevance of **Glycine, N-(ethoxycarbonyl)-**, also known as N-(Ethoxycarbonyl)glycine. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties

Glycine, N-(ethoxycarbonyl)- is a derivative of the amino acid glycine, featuring an ethoxycarbonyl group attached to the nitrogen atom. This modification alters its chemical properties and makes it a useful building block in organic synthesis.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Glycine, N-(ethoxycarbonyl)-**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C5H9NO4
Molecular Weight	147.13 g/mol
CAS Number	4596-51-4
Appearance	White to off-white crystalline powder
Melting Point	85-88 °C
Boiling Point	275.9±23.0 °C (Predicted)
Density	1.259±0.06 g/cm3 (Predicted)
pKa	3.56±0.10 (Predicted)
LogP	0.2 (Predicted)

Table 2: Spectral Data Summary

Technique	Key Features
¹ H NMR	Expected signals for ethyl group (triplet and quartet), methylene group (singlet or doublet), and N-H proton.
¹³ C NMR	Expected signals for carbonyl carbons, methylene carbon, and ethyl group carbons.
Infrared (IR)	Characteristic absorptions for N-H, C=O (ester and carboxylic acid), and C-O bonds.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Glycine, N-(ethoxycarbonyl)-** are crucial for its application in research.

Synthesis of Santacruzamate A Analogues using N-(Ethoxycarbonyl)glycine

A key application of **Glycine, N-(ethoxycarbonyl)-** is in the synthesis of bioactive molecules. The following protocol is adapted from a procedure for the synthesis of oxygenated analogues of Santacruzamate A, a histone deacetylase (HDAC) inhibitor.[\[1\]](#)

Materials:

- N-(Ethoxycarbonyl)glycine
- N-phenethyl acetoacetamide
- Boc-monoprotected ethylenediamine
- N-methylmorpholine (NMM)
- Ethyl chloroformate
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH₂Cl₂)
- Trifluoroacetic acid (TFA)
- Aqueous sodium acetate (CH₃COONa)

Procedure:

- Formation of the Enaminoamide:
 - Condense N-phenethyl acetoacetamide with Boc-monoprotected ethylenediamine in CH₂Cl₂ in the presence of Na₂SO₄.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Filter and concentrate the solution to obtain the enaminoamide intermediate.

- Formation of the Mixed Carbonic Anhydride:
 - Dissolve N-(Ethoxycarbonyl)glycine (1 mmol) in CH₂Cl₂ (5 mL).
 - Add N-methylmorpholine (1 mmol, 0.11 mL) to the solution.
 - Cool the solution in an ice bath.
 - Add ethyl chloroformate (1 mmol, 0.1 mL) and stir the mixture for 5 minutes.
- Coupling Reaction:
 - To the mixed carbonic anhydride solution, add a solution of the enaminoamide (1 mmol) and DMAP (0.2 mmol) in CH₂Cl₂ (10 mL) in one portion.
 - Allow the reaction to warm to room temperature and stir for 1 hour.
- Boc-Deprotection and Final Product Formation:
 - Treat the resulting intermediate with TFA for 5 minutes at room temperature.
 - Neutralize with aqueous CH₃COONa and stir for 2 hours at room temperature to yield the final product.

General Analytical Protocols

While specific instrumental parameters may vary, the following outlines general procedures for the analysis of **Glycine, N-(ethoxycarbonyl)-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

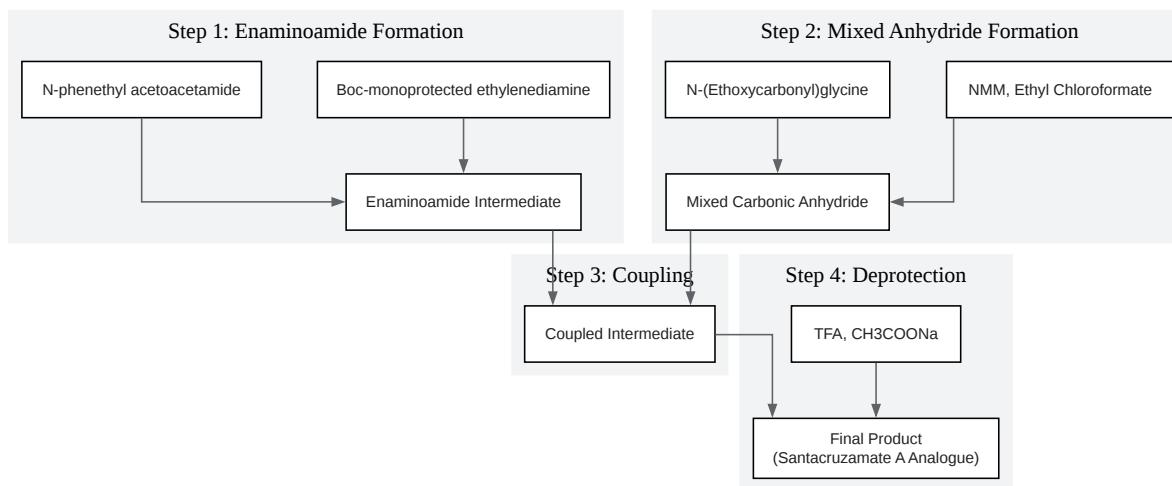
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
- Analysis: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. Analyze the resulting mass-to-charge ratio (m/z) spectrum.

Potential Biological Roles and Signaling

While "Glycine, N-(ethoxycarbonyl)-" itself is primarily a synthetic intermediate, the broader class of N-acyl amino acids (NAAs) has been recognized as endogenous signaling molecules. [2][3][4]

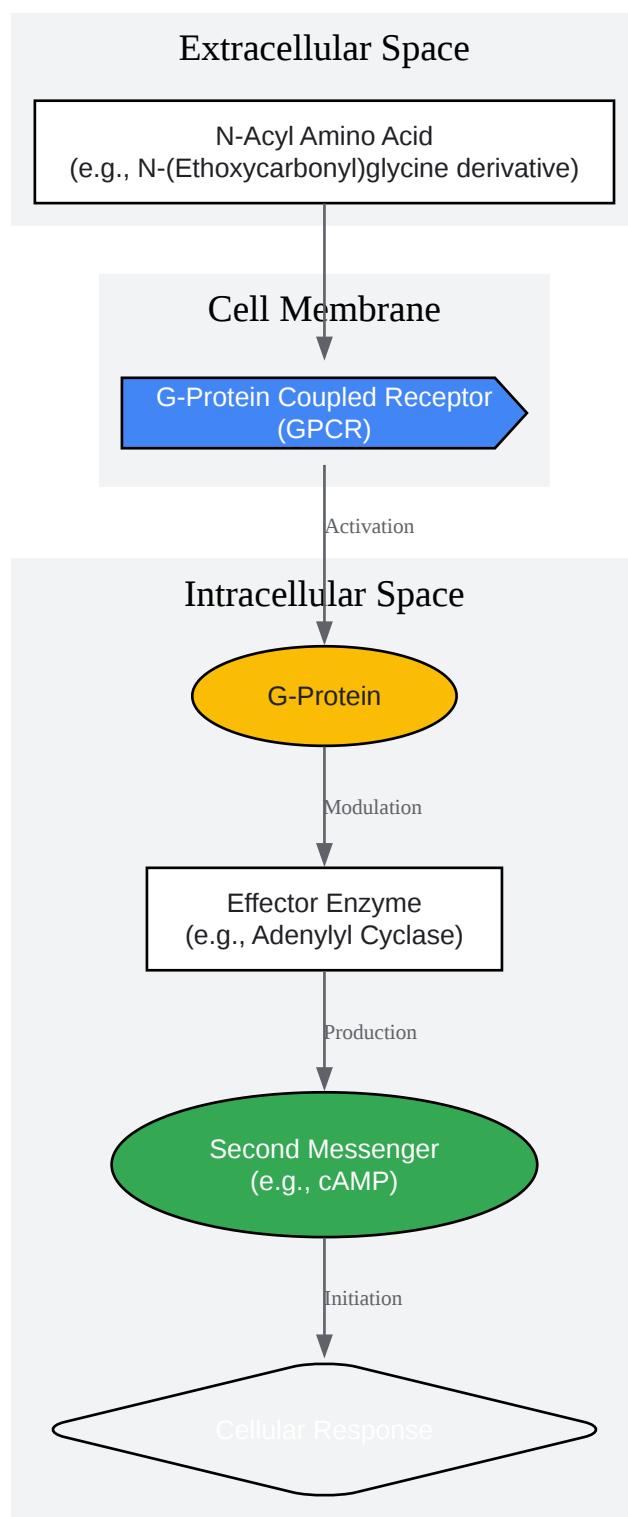

NAAs are involved in a variety of physiological processes and can modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels.[3][4] The ethoxycarbonyl group, while not a long-chain fatty acid, modifies the polarity and reactivity of the glycine molecule, making it a useful tool in the design of bioactive compounds. In drug development, the ethoxycarbonyl group can serve as a protecting group or an activating group in synthetic reactions.[5]

The use of N-(ethoxycarbonyl)glycine in the synthesis of HDAC inhibitors like Santacruzamate A analogues highlights its role in creating molecules that target specific biological pathways.[1] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy.

Visualizations

Experimental Workflow: Synthesis of Santacruzamate A Analogue

The following diagram illustrates the key steps in the synthesis of a Santacruzamate A analogue using N-(ethoxycarbonyl)glycine.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a Santacruzamate A analogue.

Generalized N-Acyl Amino Acid Signaling Pathway

This diagram illustrates a generalized signaling pathway that N-acyl amino acids may be involved in, based on their known interactions with cell surface receptors.

[Click to download full resolution via product page](#)

Caption: Generalized GPCR signaling pathway for N-acyl amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycine, N-(ethoxycarbonyl)- (CAS: 4596-51-4)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266080#glycine-n-ethoxycarbonyl-cas-number-4596-51-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com